1-(6-Bromohex-1-en-1-yl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromohex-1-en-1-yl)-L-proline is a synthetic organic compound that features a brominated hexenyl group attached to the L-proline amino acid
Vorbereitungsmethoden
The synthesis of 1-(6-Bromohex-1-en-1-yl)-L-proline typically involves multi-step organic reactions. One common method includes the bromination of hex-1-ene followed by coupling with L-proline. The reaction conditions often involve the use of reagents such as carbon tetrabromide and triphenylphosphine in solvents like dichloromethane or diethyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Bromohex-1-en-1-yl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include bromine, triphenylphosphine, and carbon tetrabromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromohex-1-en-1-yl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(6-Bromohex-1-en-1-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hexenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromohex-1-en-1-yl)-L-proline can be compared with other brominated hexenyl derivatives and L-proline conjugates. Similar compounds include:
[(1E)-6-Bromo-1-hexen-1-yl]benzene: A brominated hexenyl compound with a benzene ring.
(S)-[(1E)-6-bromohex-1-en-1-ylphosphoryl]benzene: A similar compound with a phosphoryl group.
The uniqueness of this compound lies in its combination of the brominated hexenyl group with the L-proline amino acid, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
873934-02-2 |
---|---|
Molekularformel |
C11H18BrNO2 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
(2S)-1-(6-bromohex-1-enyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18BrNO2/c12-7-3-1-2-4-8-13-9-5-6-10(13)11(14)15/h4,8,10H,1-3,5-7,9H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
XLJVOUQCOPESBG-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C=CCCCCBr)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C=CCCCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.